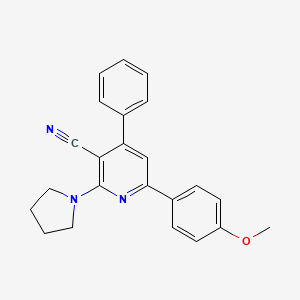![molecular formula C16H25O4P B15165963 Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate CAS No. 190008-36-7](/img/structure/B15165963.png)
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate is a chemical compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a propylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 3-oxo-3-(4-propylphenyl)propyl group. One common method involves the use of diethyl phosphite and a ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroboron etherate, at elevated temperatures (80-90°C) for an extended period (e.g., 16 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of new phosphonate compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can be compared with other similar compounds, such as:
Diethyl [3-aminopropyl]phosphonate: This compound has an amino group instead of a ketone group, leading to different reactivity and applications.
Diethyl [3-oxo-3-(4-methylphenyl)propyl]phosphonate: The presence of a methyl group instead of a propyl group can affect the compound’s physical and chemical properties.
Diethyl [3-oxo-3-(4-ethylphenyl)propyl]phosphonate: Similar to the methyl derivative, the ethyl group can influence the compound’s behavior in reactions and applications.
Propiedades
Número CAS |
190008-36-7 |
|---|---|
Fórmula molecular |
C16H25O4P |
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C16H25O4P/c1-4-7-14-8-10-15(11-9-14)16(17)12-13-21(18,19-5-2)20-6-3/h8-11H,4-7,12-13H2,1-3H3 |
Clave InChI |
PVLLSHLBVPRUKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)CCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


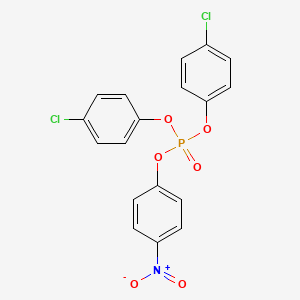
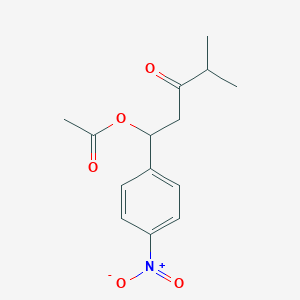
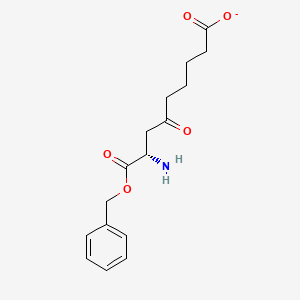
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
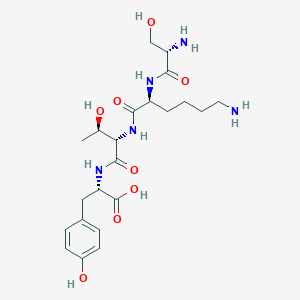
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)

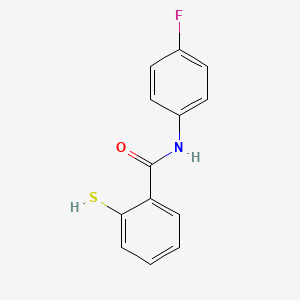
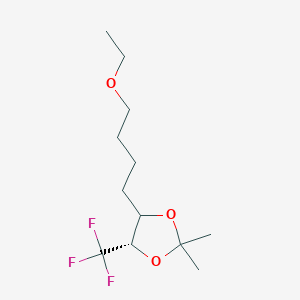

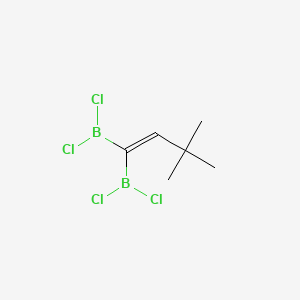

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
